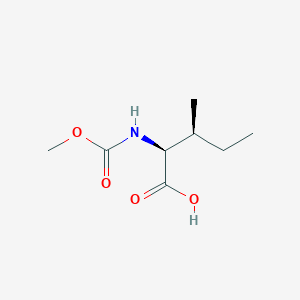
2-(p-Tolyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(p-Tolyl)pyrimidine involves the condensation of p-toluidine (4-methyl aniline) with β-ketoesters or β-diketones . The reaction typically occurs under acidic conditions, leading to the formation of the pyrimidine ring. Various synthetic routes have been explored, and the compound can be obtained through efficient procedures .
Molecular Structure Analysis
The molecular structure of 2-(p-Tolyl)pyrimidine consists of a pyrimidine ring fused with a tolyl (methylphenyl) group. The tolyl moiety is attached at the 2-position of the pyrimidine ring. The compound’s empirical formula is C₁₂H₁₁N , and its molecular weight is 169.22 g/mol . The SMILES notation for this compound is: Cc1ccc(cc1)-c2ccccn2 .
Chemical Reactions Analysis
2-(p-Tolyl)pyrimidine can participate in various chemical reactions, including substitution, oxidation, and cyclization reactions. Its reactivity is influenced by the electron-donating properties of the tolyl group and the nitrogen atoms in the pyrimidine ring. Researchers have investigated its behavior in different reaction conditions and explored its potential applications .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Optoelectronic Materials
The π-deficient aza-aromatic system of pyrimidine acts as the electron-acceptor part of the molecular system (π-acceptor). When combined with an electron-donor group (π-donor), it forms an integral push–pull system. These systems exhibit optoelectronic properties due to charge transfer between different parts of the molecule. Researchers have shown interest in 2-(p-Tolyl)pyrimidine for designing new organic optical materials, including:
- Antimicrobial Agents : Researchers have synthesized pyrimidine derivatives with antimicrobial activity against bacterial strains. These compounds could be explored further for drug development .
Wirkmechanismus
Target of Action
For instance, they have been found to exhibit binding affinity with serotonin (5-HT) receptor sites . The interaction of the ligand with an anionic side chain of the 5-HT receptor site neutralizes the positive charge on the ligand bound to the receptor .
Mode of Action
Pyrimidines are known to undergo nucleophilic aromatic substitution reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are integral components of DNA and RNA, imparting diverse pharmacological properties . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 2-(p-Tolyl)pyrimidine can be influenced by various environmental factors. For instance, the reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that the chemical environment can significantly influence the reactivity and hence the action of pyrimidine derivatives.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSRAQHJSBAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyrimidine | |
CAS RN |
77232-13-4 | |
| Record name | 2-(p-Tolyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



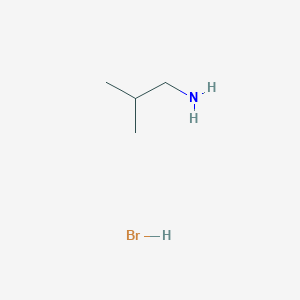
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)


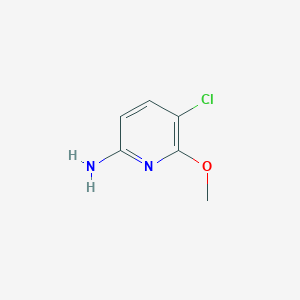
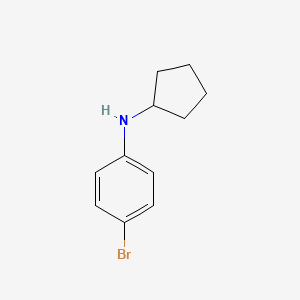
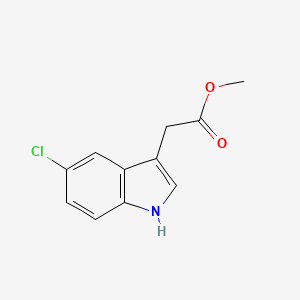




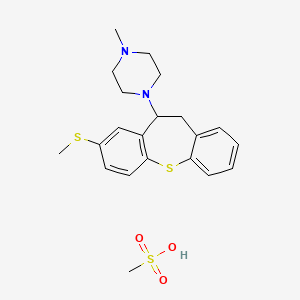
![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)
